prostaglandin H2 1-ethanolamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H37NO5 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enamide |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20-16-21(19)28-27-20)10-7-4-5-8-11-22(26)23-14-15-24/h4,7,12-13,17-21,24-25H,2-3,5-6,8-11,14-16H2,1H3,(H,23,26)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1 |
InChI Key |
GOUQZQORWGWEFM-WLOFLUCMSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)OO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCCO)OO2)O |
Synonyms |
prostamide H2 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Prostaglandin H2 1 Ethanolamide
Precursor Substrate Identification and Metabolic Origins
The biosynthesis of prostaglandin (B15479496) H2 1-ethanolamide begins with the identification of its primary precursor and its relationship to broader fatty acid metabolic pathways.
Role of Anandamide (B1667382) (N-arachidonoyl ethanolamide) as a Direct Precursor
The direct precursor for the synthesis of prostaglandin H2 1-ethanolamide is N-arachidonoyl ethanolamide, commonly known as anandamide (AEA). nih.govnih.govfrontiersin.orgnih.govwikipedia.orgnih.govnih.govnih.govacs.org Anandamide, an endogenous cannabinoid receptor ligand, shares structural similarities with polyunsaturated fatty acids, which allows it to serve as a substrate for certain enzymes typically involved in eicosanoid synthesis. nih.gov The oxygenation of anandamide by cyclooxygenase-2 (COX-2) initiates the formation of a class of prostaglandin derivatives known as prostaglandin-ethanolamides (PG-EAs), or prostamides. nih.govnih.govfrontiersin.orgnih.gov This process directly leads to the production of this compound as an intermediate. nih.gov
Relationship to Arachidonic Acid Metabolism Pathways
The metabolic pathway of this compound is analogous to the well-established arachidonic acid (AA) cascade. nih.govwikipedia.org Arachidonic acid, a polyunsaturated omega-6 fatty acid, is the precursor for the synthesis of classical prostaglandins (B1171923), thromboxanes, and leukotrienes. wikipedia.org Both anandamide and arachidonic acid are released from membrane phospholipids (B1166683) and can be acted upon by cyclooxygenase enzymes. wikipedia.orgyoutube.com
However, while arachidonic acid is a substrate for both COX-1 and COX-2, anandamide is preferentially metabolized by COX-2. nih.govvumc.org This distinction highlights a divergent point in their metabolic fates, leading to the formation of either classical prostaglandins from arachidonic acid or prostamides from anandamide. The biosynthesis of anandamide itself is derived from the non-oxidative metabolism of arachidonic acid. wikipedia.orgwikipedia.org
Enzymatic Synthesis of this compound
The enzymatic conversion of anandamide to this compound is a critical step, primarily catalyzed by a specific isoform of the cyclooxygenase enzyme.
Cyclooxygenase-2 (COX-2) Catalysis in this compound Formation
Cyclooxygenase-2 (COX-2) is the key enzyme responsible for the oxygenation of anandamide to form this compound. nih.govnih.govfrontiersin.orgnih.govwikipedia.orgnih.govnih.govnih.govacs.org The process is analogous to the conversion of arachidonic acid to prostaglandin H2. wikipedia.orgyoutube.com In this reaction, COX-2 catalyzes the addition of two oxygen molecules to anandamide, forming an endoperoxide bridge and a hydroperoxyl group, which is then reduced to a hydroxyl group, yielding this compound. wikipedia.org This intermediate is subsequently converted by various prostaglandin synthases to other prostamides, such as PGE2-EA and PGF2α-EA. nih.govnih.govarvojournals.org
Research has shown that cells expressing high levels of COX-2 can effectively metabolize anandamide into these prostaglandin ethanolamides. nih.govnih.gov The ability of COX-2 to efficiently utilize anandamide as a substrate is attributed to specific structural features of the enzyme's active site. nih.govacs.org
Distinction from Cyclooxygenase-1 (COX-1) Activity in Anandamide Oxygenation
A significant distinction in the biosynthesis of this compound lies in the differential activity of the two cyclooxygenase isoforms. While COX-2 readily metabolizes anandamide, cyclooxygenase-1 (COX-1) is significantly less efficient at oxygenating this substrate. frontiersin.orgnih.govnih.gov Studies using recombinant human COX enzymes have demonstrated that COX-2, but not COX-1, effectively oxygenates anandamide. nih.gov
This isoform selectivity is largely due to structural differences in the active sites of COX-1 and COX-2. nih.gov The presence of a side pocket and a critical arginine residue (Arg-513) in the COX-2 active site are crucial for its ability to efficiently bind and oxygenate anandamide. nih.govacs.org The absence of this specific arginine residue in COX-1 explains its reduced capacity to metabolize anandamide. nih.gov This finding underscores a potentially distinct physiological role for COX-2 in mediating endocannabinoid signaling through the production of prostamides. vumc.org
Cellular and Subcellular Localization of Biosynthetic Enzymes
The biosynthesis of this compound is dependent on the cellular and subcellular location of COX-2. COX-2 is an inducible enzyme, with its expression often upregulated in response to inflammatory stimuli, tissue damage, and in certain pathological conditions like cancer. nih.govnih.govnih.gov However, COX-2 is also constitutively expressed in specific tissues and cells, including the brain (hippocampus, cortex, and amygdala), kidney, and certain immune cells. nih.govfrontiersin.org
Subcellularly, COX-2 is primarily localized to the endoplasmic reticulum and the nuclear envelope. nih.gov This localization places the enzyme in close proximity to the source of its substrate, anandamide, which is synthesized from membrane-derived precursors. wikipedia.org The colocalization of COX-2 with the machinery for anandamide synthesis and release allows for the efficient production of this compound and other prostamides in specific cellular compartments, where they can then exert their biological effects.
Downstream Metabolism and Conversion of this compound
Following its synthesis, PGH2-EA serves as a substrate for various synthases, leading to the formation of a diverse array of bioactive prostamides. This metabolic cascade mirrors the downstream conversion of PGH2 in the prostaglandin biosynthesis pathway. nih.gov
Prostaglandin F Synthase (PGF Synthase) Activity in Forming Prostaglandin F2α 1-Ethanolamide (Prostamide F2α)
Prostaglandin F synthase (PGFS) plays a crucial role in the conversion of prostaglandin D2 (PGD2) and PGH2 to prostaglandin F2α (PGF2α) and 9α,11β-PGF2. nih.govresearchgate.net Research has demonstrated that PGFS also catalyzes the reduction of PGD2 ethanolamide (prostamide D2) to 9α,11β-prostaglandin F2 ethanolamide (9α,11β-prostamide F2). nih.gov The kinetic efficiency of PGFS for prostamide D2 is comparable to that for PGH2, with Kcat/Km values of 361 min⁻¹ M⁻¹ and 368 min⁻¹ M⁻¹, respectively. arvojournals.org This indicates that prostamides are efficient substrates for PGFS, leading to the formation of F-series prostamides. arvojournals.org Specifically, prostamide F2α is biosynthesized from anandamide via COX-2, forming PGH2-EA, which is then converted by PGF synthase. nih.govcaymanchem.com
The enzymatic activity of PGFS can be measured using liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI/MS), a sensitive technique that allows for the simultaneous detection of substrates and products. nih.gov Studies using this method have been instrumental in characterizing the role of PGFS in prostamide synthesis. nih.govarvojournals.org
Conversion to Other Prostaglandin Ethanolamides (e.g., PGE2-EA, PGD2-EA, PGI2-EA, TXA2-EA) by Specific Synthases
Similar to the prostaglandin pathway, the endoperoxide intermediate PGH2-EA can be converted into a variety of other prostaglandin ethanolamides by specific synthases. nih.gov For instance, prostaglandin E2 ethanolamide (PGE2-EA) is synthesized from anandamide by COX-2. caymanchem.com The conversion of PGH2-EA to other prostamides, such as PGD2-EA, prostacyclin ethanolamide (PGI2-EA), and thromboxane (B8750289) A2 ethanolamide (TXA2-EA), is presumed to be catalyzed by their respective synthases, mirroring the conversion of PGH2. nih.gov The formation of these diverse prostamides from anandamide by COX-2 occurs with a similar diversity to the products generated from arachidonic acid. arvojournals.org
Enzymatic Inactivation and Degradation Pathways of this compound and its Derivatives
The biological activity of prostaglandin ethanolamides is terminated through enzymatic degradation. The primary mechanism for the breakdown of N-acylethanolamines (NAEs), a class of compounds that includes prostamides, is hydrolysis to a fatty acid and ethanolamine. nih.gov
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a wide range of fatty acid amides. nih.gov While direct evidence for the degradation of PGH2-EA by FAAH is limited, the enzyme is known to hydrolyze other N-acylethanolamines. nih.gov This suggests a potential role for FAAH in the inactivation of PGH2-EA and its derivatives, thereby regulating their signaling activity.
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of PGH2-EA is intrinsically linked to the expression and activity of COX-2, the enzyme that initiates the conversion of anandamide. Therefore, the regulatory mechanisms governing COX-2 directly impact the production of prostamides.
Transcriptional and Post-transcriptional Regulation of COX-2 in Prostamide Synthesis
The expression of the COX-2 gene is tightly controlled at both the transcriptional and post-transcriptional levels. nih.govnih.gov Transcriptionally, factors such as CCAAT/enhancer-binding protein beta (C/EBPβ) have been shown to play a critical role in mediating COX-2 gene expression. nih.gov
Post-transcriptional regulation of COX-2 is significantly influenced by the 3'-untranslated region (3'-UTR) of its mRNA. nih.gov This region contains conserved AU-rich elements (AREs) that can mediate rapid mRNA decay, thus controlling the amount of COX-2 protein synthesized. nih.gov Cytoplasmic proteins that bind to these AREs can influence the stability and translation of the COX-2 mRNA. nih.gov Dysregulation of these post-transcriptional control mechanisms can lead to an overproduction of COX-2 protein, which in turn would increase the synthesis of prostamides from anandamide. nih.gov
Influence of Other Lipid Mediators and Signaling Pathways
The biosynthesis and metabolic pathways of this compound are not isolated events but are instead influenced by a complex network of other lipid mediators and intracellular signaling cascades. The availability of its precursor, anandamide, and the expression and activity of key enzymes are pivotal regulatory points.
The primary determinant for the synthesis of this compound is the availability of its substrate, anandamide (arachidonoyl ethanolamide). nih.gov Anandamide itself is a key signaling molecule in the endocannabinoid system. Its levels are tightly controlled, primarily through a balance between its synthesis from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) and its degradation by fatty acid amide hydrolase (FAAH). nih.gov Consequently, the activity of the endocannabinoid signaling pathway directly impacts the substrate pool available for conversion into prostamides.
A crucial regulatory nexus exists in the competition between two key enzymes for their common substrate, anandamide: cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH). nih.gov While FAAH hydrolyzes anandamide to arachidonic acid and ethanolamine, effectively terminating its signaling, COX-2 oxygenates anandamide to produce this compound. nih.govresearchgate.netnih.gov Therefore, the relative expression and activity of COX-2 versus FAAH in a particular cell type or tissue will dictate the metabolic fate of anandamide and the extent of prostamide formation. For instance, in environments where COX-2 is upregulated, such as in inflammatory conditions, there is a greater likelihood of anandamide being shunted towards the production of this compound and other prostamides. nih.gov
The biosynthesis of this compound is a multi-step enzymatic process. The initial and rate-limiting step is the conversion of anandamide to prostaglandin G2 1-ethanolamide, which is then rapidly converted to this compound. This entire process is catalyzed by the enzyme cyclooxygenase-2 (COX-2). researchgate.netnih.gov
Subsequent to its formation, this compound is a substrate for various prostaglandin synthases, which convert it into different prostamides. For example, prostaglandin F synthase (PGF synthase) can reduce this compound to prostaglandin F2α 1-ethanolamide (prostamide F2α). researchgate.netnih.gov Similarly, other synthases can produce prostamide D2 and prostamide E2. nih.gov The relative abundance and activity of these downstream synthases will determine the specific profile of prostamides produced from the common intermediate, this compound.
While the direct regulation of this compound biosynthesis by specific signaling pathways is an area of ongoing research, downstream effects of prostamides have been shown to involve pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling cascade. This suggests a potential for feedback regulation, although the precise mechanisms are yet to be fully elucidated.
The table below summarizes the key enzymes involved in the biosynthesis and metabolism of this compound.
| Enzyme | Role | Substrate(s) | Product(s) |
| Cyclooxygenase-2 (COX-2) | Biosynthesis | Anandamide | This compound |
| Prostaglandin F Synthase (PGFS) | Metabolism | This compound | Prostaglandin F2α 1-ethanolamide |
| Prostaglandin D Synthase | Metabolism | This compound | Prostaglandin D2 1-ethanolamide |
| Prostaglandin E Synthase | Metabolism | This compound | Prostaglandin E2 1-ethanolamide |
| Fatty Acid Amide Hydrolase (FAAH) | Competing Pathway | Anandamide | Arachidonic Acid, Ethanolamine |
The following table outlines the influence of various lipid mediators and pathways on the biosynthesis of this compound.
| Influencing Factor | Effect on this compound Biosynthesis | Mechanism |
| Anandamide Levels | Increased substrate availability | Direct precursor for COX-2 mediated synthesis |
| COX-2 Activity | Increased synthesis | Catalyzes the conversion of anandamide |
| FAAH Activity | Decreased substrate availability | Competes with COX-2 for anandamide |
| Prostaglandin Synthase Activity | Determines downstream metabolic products | Utilizes this compound as a substrate |
Molecular Mechanisms of Action of Prostaglandin H2 1 Ethanolamide
Investigation of Receptor-Mediated Signaling
The primary mechanism by which prostamides are believed to exert their physiological effects is through interaction with specific cell surface receptors. This signaling is complex and, in some aspects, still controversial.
Hypothesis of Specific "Prostamide" Receptor Identification and Characterization
A significant body of evidence points toward the existence of specific "prostamide receptors" that are distinct from the classical prostanoid receptors. nih.govtandfonline.com This hypothesis is supported by pharmacological studies showing that prostamides like bimatoprost (B1667075) and prostaglandin (B15479496) F2α ethanolamide elicit cellular responses that cannot be fully explained by activation of known prostanoid receptors. nih.govnih.gov For instance, studies on isolated feline iris smooth muscle cells, a preparation highly sensitive to prostamides, revealed that bimatoprost and FP receptor agonists stimulate different cells. nih.gov
Further supporting this hypothesis is the discovery of selective prostamide antagonists, such as AGN 211334 and AGN 204396. These antagonists can block the effects of prostamides like bimatoprost without affecting the actions of classical prostaglandin F2α (PGF2α) at FP receptors. nih.govarvojournals.org
However, the molecular identity of this putative prostamide receptor remains elusive, and it has not yet been cloned. nih.gov An alternative hypothesis suggests that prostamide activity might be mediated through heterodimers of the classical FP receptor and its splice variants, such as altFP4. These heterodimeric complexes appear to gain sensitivity to prostamides while retaining their responsiveness to PGF2α. nih.gov
Ligand Binding Studies and Receptor Activation Profile
Ligand binding studies have been crucial in differentiating the actions of prostamides from classical prostaglandins (B1171923). The synthetic prostamide analogue bimatoprost, for example, shows very low affinity for the cloned human FP receptor. nih.gov In contrast, its corresponding free acid (17-phenyl-trinor PGF2α), which can be formed by in-vivo hydrolysis, is a potent FP receptor agonist. arvojournals.orgnih.gov This has led to a debate about whether bimatoprost acts as a prodrug or through its own distinct receptor.
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of bimatoprost and its free acid at the human ciliary body FP receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for Ca²+ Mobilization |
|---|---|---|
| Bimatoprost | 9250 ± 846 | 3070 ± 1330 |
| Bimatoprost Free Acid (17-phenyl-trinor PGF2α) | 59 ± 6 | 15 ± 3 |
Data sourced from studies on HEK-293 cells expressing the cloned human ciliary body FP receptor. nih.gov
The activation profile of prostamides also differs from classical prostanoids. For example, bimatoprost induces a biphasic intracellular calcium signal in cells expressing FP-altFP heterodimers, which is qualitatively different from the signal produced by PGF2α. nih.gov
G Protein-Coupled Receptor (GPCR) Coupling and Downstream Signaling Cascade Activation
Like the classical prostanoid receptors, the putative prostamide receptor is believed to be a G protein-coupled receptor (GPCR). nih.govkhanacademy.org The downstream signaling pathways, however, appear to be distinct. While the FP receptor predominantly couples to Gαq proteins to activate the phospholipase C pathway and mobilize intracellular calcium, the signaling of prostamides is more complex. nih.govnih.gov
Studies on cells expressing FP-altFP heterodimers show that bimatoprost-induced calcium signaling pathways diverge from those activated by PGF2α. nih.gov Furthermore, research into gene expression reveals that while both PGF2α and bimatoprost can up-regulate the Cyr61 gene, only PGF2α up-regulates the connective tissue growth factor (CTGF) gene. nih.gov This suggests that even when affecting the same downstream target, the signaling cascades initiated by prostamides and classical prostaglandins are different. nih.gov The up-regulation of Cyr61 by PGF2α appears to involve the Rho signaling pathway. nih.gov
Interestingly, different prostamides may utilize different signaling pathways. For instance, prostaglandin E2 ethanolamide (PGE2-EA) has been shown to suppress TNF-α production through a cyclic AMP (cAMP)-dependent mechanism, likely involving the EP2 receptor, which typically couples to Gαs. nih.gov
Exploration of Other Potential Receptor Interactions (e.g., Orphan Receptors)
The continued failure to clone a specific prostamide receptor has led researchers to consider other possibilities, with orphan GPCRs being prime candidates. nih.gov Orphan GPCRs are receptors whose endogenous ligands have not yet been identified. The process of "de-orphanizing" these receptors often involves screening them against libraries of compounds with known biological activity but an unknown receptor target. youtube.com Given the distinct pharmacological profile of prostamides, it is plausible that their receptor is an orphan GPCR that has not yet been matched with its ligand. Future research will likely focus on screening orphan GPCRs to identify the molecular identity of the prostamide receptor. iasp-pain.org
Enzyme Modulation and Functional Interactions
The interaction of prostaglandin H2 1-ethanolamide and other prostamides with enzymes is primarily centered on their biosynthesis. Prostaglandin H2 is an intermediate product formed from arachidonic acid by the cyclooxygenase (COX) activity of prostaglandin H synthase (PGHS). nih.govyoutube.com PGH2 is then converted by specific isomerases and synthases into various prostaglandins. wikipedia.orgnih.govnih.gov
The biosynthesis of prostamides follows a parallel but distinct pathway. The precursor is not arachidonic acid itself, but rather the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide). nih.govcaymanchem.com COX-2, but not COX-1, can directly oxygenate anandamide to produce this compound. nih.govtandfonline.com This PGH2-ethanolamide would then presumably be acted upon by the same downstream synthases (e.g., PGD synthase, PGE synthase) to form the various other prostamides like PGD2-EA and PGE2-EA. caymanchem.com
This pathway is significant as it represents a direct link between the endocannabinoid and prostanoid systems. The production of prostamides is notably increased when the primary enzyme for anandamide degradation, fatty acid amide hydrolase (FAAH), is inhibited or absent. nih.govtandfonline.comcaymanchem.com This suggests that under certain physiological or pathological conditions where COX-2 is upregulated and/or FAAH is downregulated, the production of prostamides could be favored over classical prostaglandins.
Direct or Indirect Modulation of Enzyme Activities within Lipid Metabolism
While direct modulation of lipid metabolism enzymes by PGH2-EA has not been extensively studied, its formation and subsequent metabolism are intrinsically linked to this pathway. The synthesis of PGH2-EA is a clear example of substrate promiscuity of COX-2, which can utilize anandamide in a similar manner to its canonical substrate, arachidonic acid. researchgate.net The downstream products of PGH2-EA, such as PGE2-EA, are less efficient substrates for enzymes like 15-hydroxyprostaglandin dehydrogenase, which is responsible for the inactivation of classical prostaglandins. nih.gov This reduced rate of degradation suggests that prostaglandin ethanolamides may have a longer duration of action compared to their free acid counterparts.
Effects on Cyclooxygenases and Lipoxygenases Beyond its Own Biosynthesis
The formation of PGH2-EA is catalyzed by COX-2, and there is no significant metabolism of anandamide by cyclooxygenase-1 (COX-1). researchgate.net The effects of PGH2-EA or its downstream metabolites on the activity of cyclooxygenases and lipoxygenases are not well-established. However, the diversion of the anandamide pool towards oxidation by COX-2 inherently reduces the amount of anandamide available for hydrolysis by fatty acid amide hydrolase (FAAH) to arachidonic acid and ethanolamine. This represents an alternative metabolic route for anandamide, leading to a novel class of signaling molecules. researchgate.net
Intracellular Signaling Transduction Pathways
The intracellular signaling pathways activated as a consequence of PGH2-EA production are mediated by its more stable derivatives, primarily PGE2-EA. These molecules interact with specific receptors and modulate various downstream signaling cascades.
Modulation of Cyclic Nucleotide Pathways (cAMP, cGMP)
The downstream metabolite of PGH2-EA, prostaglandin E2-ethanolamide (PGE2-EA), has been shown to modulate cyclic adenosine (B11128) monophosphate (cAMP) levels. In human monocytic cells, PGE2-EA potently suppresses the production of tumor necrosis factor-α (TNF-α) through a cAMP-dependent mechanism, which is believed to involve the EP2 receptor. nih.gov This suggests that, similar to classical PGE2, PGE2-EA can engage G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, leading to an increase in intracellular cAMP. nih.govnih.govfrontiersin.org Increased cAMP levels were also observed in human T-cells treated with PGE2, leading to the inhibition of interleukin-2 (B1167480) receptor expression. nih.gov
Table 1: Effect of PGE2-EA on cAMP-Mediated Signaling
| Cell Type | Effect | Implicated Receptor | Reference |
|---|---|---|---|
| Human Monocytic Cells | Suppression of TNF-α | EP2 | nih.gov |
| Human T-Cells (via PGE2) | Inhibition of IL-2R expression | Not specified | nih.gov |
Regulation of Phosphoinositide Metabolism and Calcium Mobilization
The signaling pathways initiated by PGH2-EA formation can also involve the regulation of phosphoinositide metabolism and intracellular calcium mobilization, primarily through the actions of PGE2-EA. In certain cell types, PGE2 is known to bind to the EP1 receptor, which is coupled to the Gq protein. nih.gov Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov Studies on RAW 264.7 macrophage-like cells have shown that prostaglandin E2 glyceryl esters, another class of COX-2-derived endocannabinoid metabolites, stimulate a concentration-dependent increase in intracellular calcium, an effect that is associated with increased IP3 levels. nih.gov Similar mechanisms are plausible for prostaglandin ethanolamides. In adult rat cardiac fibroblasts, PGE2 was shown to induce an increase in intracellular calcium via activation of the EP1 receptor. nih.gov
Activation of Protein Kinase Cascades (e.g., MAPK, PKA, PKC)
The changes in second messengers like cAMP and calcium, initiated by the downstream metabolites of PGH2-EA, lead to the activation of various protein kinase cascades.
Protein Kinase A (PKA): The elevation of intracellular cAMP directly activates PKA. This has been observed in sensory neurons where acute exposure to PGE2 triggers the cAMP/PKA signaling cascade. nih.gov In TT cells, PGE2 was found to enhance progesterone's effects on increasing PKA activity. airitilibrary.com
Protein Kinase C (PKC): The generation of DAG during phosphoinositide metabolism activates PKC. PGE2-mediated activation of the Erk pathway in non-small cell lung cancer cells was found to be sensitive to PKC inhibition, suggesting a role for this kinase. nih.gov
Mitogen-Activated Protein Kinase (MAPK): The activation of the MAPK/Erk pathway is a significant downstream effect. In non-small cell lung cancer cells, PGE2 can stimulate Erk phosphorylation in an epidermal growth factor receptor (EGFR)-independent manner, a process that is dependent on PKC. nih.gov
Table 2: Protein Kinase Activation by PGE2 and its Ethanolamide
| Kinase Cascade | Activating Compound | Cell Type | Effect | Reference |
|---|---|---|---|---|
| PKA | PGE2 | Sensory Neurons | Enhanced neuronal excitability | nih.gov |
| PKA | PGE2 | TT Cells | Enhanced progesterone-induced PKA activity | airitilibrary.com |
| PKC | PGE2 | Non-Small Cell Lung Cancer Cells | Mediates Erk activation | nih.gov |
Gene Expression Profiling and Transcriptional Regulation (e.g., Cyr 61)
The signaling cascades initiated by the metabolites of PGH2-EA ultimately lead to changes in gene expression and transcriptional regulation. While specific studies on the effect of PGH2-EA or its direct derivatives on the expression of cysteine-rich angiogenic inducer 61 (Cyr61) are lacking, the pathways activated by these lipids are known to influence transcriptional programs. For instance, the MAPK/Erk pathway, which is activated by PGE2, is a well-known regulator of gene expression, influencing cell proliferation, differentiation, and survival. nih.gov
Cyr61 itself is an immediate-early gene product involved in a wide range of cellular processes including angiogenesis, inflammation, and tumor growth. wikipedia.orgnih.gov Its expression can be induced by various growth factors and signaling pathways, including those that may be modulated by eicosanoids. researchgate.netpreprints.org For example, Cyr61 has been shown to be important for proper cell cycle progression and interacts with microtubules. nih.gov Given that PGE2 can promote cell proliferation, it is plausible that the signaling pathways it activates could converge on the regulation of genes like Cyr61, although direct evidence for this link in the context of prostaglandin ethanolamides is yet to be established.
Interaction with Ion Channels in Cellular Models
Currently, there is a notable lack of direct scientific studies investigating the specific interactions between this compound and ion channels in cellular models. However, research on structurally related prostaglandin ethanolamides and their metabolic precursor, anandamide, provides valuable insights into potential mechanisms of action.
Prostaglandin E2 ethanolamide, a downstream metabolite of the cyclooxygenase-2 (COX-2) pathway from anandamide, has been shown to exert effects on ion channels in sensory neurons. In cultured dorsal root ganglion neurons, which are crucial for transmitting pain signals, prostaglandin E2 ethanolamide has been observed to elicit an increase in the concentration of intracellular calcium. nih.gov This effect was noted in a subset of small-diameter neurons that are also sensitive to capsaicin, suggesting a potential interaction with ion channels involved in nociception. nih.gov
Anandamide (arachidonoyl ethanolamide) itself, the parent compound from which prostaglandin ethanolamides are synthesized, is well-documented to directly modulate a variety of ion channels. nih.gov Its interactions are complex and can occur independently of its well-known activity at cannabinoid receptors. nih.govnih.gov In various neuronal models, anandamide has been demonstrated to directly influence the activity of several types of ion channels, including T-type calcium (Ca2+) channels and Transient Receptor Potential Vanilloid type 1 (TRPV1) channels. nih.gov The modulation of these channels by anandamide suggests that its derivatives, such as this compound, might share some capacity to interact with these or similar ion channels.
The following table summarizes the observed interactions of related compounds with ion channels in cellular models. It is important to reiterate that this data is for related molecules, and similar studies on this compound are not currently available.
| Compound | Cellular Model | Ion Channel/Effect | Research Finding |
| Prostaglandin E2 ethanolamide | Dorsal root ganglion neurons (in culture) | Intracellular Calcium (Ca2+) | Evoked an increase in intracellular calcium concentration in 21% of small-diameter capsaicin-sensitive neurons at a concentration of 3 µM. nih.gov |
| Anandamide (Arachidonoyl ethanolamide) | Neurons | T-type Ca2+ channels | Directly modulates channel activity. nih.gov |
| Anandamide (Arachidonoyl ethanolamide) | Neurons | Transient Receptor Potential Vanilloid type 1 (TRPV1) channels | Directly modulates channel activity. nih.gov |
| Anandamide (Arachidonoyl ethanolamide) | Cultured DRG neurons | Voltage-activated calcium currents (VACC) | Inhibits high voltage-activated calcium currents, partly independent of CB1 receptor activation. nih.gov |
Due to the absence of direct research, the precise mechanisms by which this compound might interact with ion channels remain to be elucidated. Future studies are necessary to determine if it directly modulates ion channel activity, and if so, to identify the specific channels involved and the functional consequences of these interactions in various cellular contexts.
Cellular and Subcellular Localization and Trafficking of Prostaglandin H2 1 Ethanolamide
Intracellular Distribution and Storage Dynamics
Direct evidence for the intracellular distribution and storage of prostaglandin (B15479496) H2 1-ethanolamide is scarce due to its high instability. Prostaglandin H2 (PGH2), its corresponding carboxylic acid, has a very short half-life of approximately 90-100 seconds at room temperature, and it is presumed that prostamide H2 is similarly transient. wikipedia.org This inherent instability suggests that prostaglandin H2 1-ethanolamide is not stored within cells but is instead rapidly converted into more stable prostamides, such as prostamide E2 or F2α, or undergoes non-enzymatic rearrangement.
The biosynthesis of prostamides occurs in close proximity to their sites of action, functioning as autocrine or paracrine mediators. wikipedia.org This localized action further supports the concept of a transient existence, where the compound is synthesized on demand and acts locally without significant storage. Studies on related prostaglandin ethanolamides have shown very little temperature-dependent uptake in rat brain synaptosomes or RBL-2H3 cells, suggesting that mechanisms for intracellular accumulation and storage may not be prominent for this class of molecules. nih.gov
Mechanisms of Biosynthetic Enzyme Localization (e.g., Cytosolic, Endoplasmic Reticulum)
The synthesis of this compound is catalyzed by prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX). There are two main isoforms of this enzyme, PGHS-1 (COX-1) and PGHS-2 (COX-2), which are integral membrane proteins. nih.gov The biosynthesis of prostaglandin H2 from arachidonic acid occurs via a two-step reaction catalyzed by these enzymes. wikipedia.org It is established that COX-2 can also utilize anandamide (B1667382) as a substrate to produce prostaglandin ethanolamides. caymanchem.com
The subcellular localization of these key biosynthetic enzymes provides critical insight into where this compound is produced.
PGHS-1 (COX-1): This isoform is constitutively expressed in many cell types. nih.gov Immunocytofluorescence studies have revealed that PGHS-1 is distributed in the endoplasmic reticulum (ER) and the nuclear envelope (NE). researchgate.netnih.gov
PGHS-2 (COX-2): This isoform is typically induced by inflammatory stimuli. nih.gov Like PGHS-1, PGHS-2 is also located in the ER and NE. However, studies have shown that PGHS-2 is more concentrated in the nuclear envelope compared to the endoplasmic reticulum. researchgate.netnih.gov
This localization to the ER and nuclear membranes suggests that the synthesis of this compound occurs within these compartments. The distinct localization patterns of PGHS-1 and PGHS-2 may imply the existence of independent prostanoid biosynthetic systems within the cell. researchgate.netnih.gov The precursor, anandamide, would need to travel from its site of generation, often at the plasma membrane, to these intracellular sites for conversion. youtube.com
Table 1: Subcellular Localization of Prostaglandin H Synthase (PGHS) Isoforms
| Enzyme | Subcellular Localization | Expression Profile |
|---|---|---|
| PGHS-1 (COX-1) | Endoplasmic Reticulum, Nuclear Envelope | Constitutive |
| PGHS-2 (COX-2) | Endoplasmic Reticulum, Nuclear Envelope (higher concentration) | Inducible |
Cellular Transport and Release Mechanisms
Given the lipophilic nature of this compound, it is plausible that it can pass through cellular membranes to some extent via passive diffusion. However, the transport of the structurally similar prostaglandins (B1171923) is facilitated by specific carrier proteins. nih.gov A key feature of eicosanoid biology is the transcellular biosynthesis, which requires the export of reactive intermediates like PGH2 from a donor cell for uptake by an acceptor cell. hmdb.ca
While a specific transporter for this compound has not been identified, the ATP-binding cassette transporter C4 (ABCC4) has been shown to export other prostaglandins, such as PGE2 and PGD2. nih.gov It is conceivable that similar transporters could be involved in the release of prostamides. However, research on prostamides D2, E2, and F2α showed very little temperature-dependent uptake, suggesting that dedicated active transport for release might be limited or that these compounds primarily act within the cell of origin or on immediately adjacent cells. nih.gov
Uptake and Reuptake Processes in Target Cells
The mechanisms for the uptake and reuptake of this compound into target cells are not well-defined. For classical prostaglandins, a specific transporter known as the prostaglandin transporter (PGT) mediates their uptake from the extracellular environment, which is a necessary step for their intracellular degradation. biorxiv.org
However, studies on other prostaglandin ethanolamides have indicated a lack of significant cellular uptake. nih.gov For instance, research showed that prostamides D2, E2, and F2α did not inhibit the cellular uptake of anandamide. nih.gov Furthermore, very little temperature-dependent uptake of these prostamides was observed in rat brain synaptosomes and RBL-2H3 cells, suggesting that a carrier-mediated transport system analogous to PGT for prostaglandins may not be a primary mechanism for prostamide uptake. nih.gov This suggests that the actions of this compound and other prostamides may be terminated by their rapid conversion to other products or that they primarily interact with cell surface receptors without requiring intracellular entry.
Physiological and Pathophysiological Roles of Prostaglandin H2 1 Ethanolamide in Model Systems and Cellular Contexts
Studies in Ocular Physiology Models
The study of prostaglandins (B1171923) and their analogues has been crucial in understanding and managing intraocular pressure (IOP). While direct and extensive research on prostaglandin (B15479496) H2 1-ethanolamide is limited in available literature, the effects of structurally related prostaglandins in animal models, particularly felines, provide significant insights. The isolated cat iris sphincter smooth muscle preparation is a predictive model for the ocular hypotensive activity of prostaglandin F2 alpha (PGF2α) analogs. nih.gov
In feline models, various prostaglandins demonstrate potent ocular hypotensive and miotic (pupil-constricting) effects. arvojournals.org For instance, topical application of PGF2α and the EP1 receptor agonist 17-phenyl trinor PGE2 have been shown to decrease both intraocular pressure and pupil diameter in cats. nih.gov Studies indicate that the ocular hypotensive action of PGF2α in cats is significantly mediated by the EP1 receptor, not the FP receptor. arvojournals.orgnih.gov This is supported by findings where EP1 receptor antagonists inhibited the IOP reduction caused by PGF2α. arvojournals.orgnih.gov In contrast, fluprostenol (B1673476), a selective FP receptor agonist, did not lower IOP in cats, although it was a potent miotic agent. arvojournals.orgnih.gov
These findings in the feline model underscore the complexity of prostaglandin receptor interactions in mediating ocular effects. The consistent effect of IOP reduction across different species suggests that prostaglandins or their analogues could be a foundation for new approaches to clinically control IOP. arvojournals.org
Table 1: Effects of Prostaglandin Analogues on Intraocular Pressure (IOP) and Pupil Diameter in Feline Models
| Compound | Receptor Agonism | Effect on IOP | Effect on Pupil Diameter | Citation |
| Prostaglandin F2α (PGF2α) | EP1 / FP | Decrease | Decrease | nih.gov |
| 17-phenyl trinor PGE2 | EP1 | Decrease | Decrease | nih.gov |
| Fluprostenol | FP | No Decrease | Decrease | arvojournals.orgnih.gov |
Prostaglandins play a critical role in regulating aqueous humor dynamics, which is fundamental to maintaining intraocular pressure. nih.gov They are known to lower IOP primarily by increasing the uveoscleral outflow, which is considered the unconventional outflow pathway. elsevierpure.comnih.gov The mechanism for this enhanced outflow involves the activation of a molecular transduction cascade and an increase in the biosynthesis of certain metalloproteinases, which leads to a reduction of extracellular matrix components within the ciliary muscle, iris root, and sclera. elsevierpure.com
In addition to the unconventional pathway, evidence suggests that prostaglandins also modulate the conventional (trabecular) outflow pathway. nih.gov Studies using cultured human anterior segments, a model containing only the conventional outflow pathway, have shown that treatments with prostaglandin analogues like latanoprost and bimatoprost (B1667075) can increase outflow facility. nih.govarvojournals.org This dual mechanism of enhancing both uveoscleral and trabecular outflow may explain the strong IOP-lowering efficacy of prostaglandins. nih.gov These effects are initiated rapidly, with IOP lowering observed within a few hours of treatment in both animal models and human anterior segment cultures. nih.gov
The molecular targets for these actions are the various prostaglandin receptors (EP and FP) that have been identified in ocular tissues, including the trabecular meshwork and the cells of Schlemm's canal. nih.gov
Involvement in Inflammatory Processes in Cellular Models
The roles of prostaglandins in inflammation are well-documented, with compounds like PGE2 exhibiting both pro- and anti-inflammatory effects depending on the context. nih.govnih.gov The ethanolamide derivatives of these prostaglandins, derived from PGH2-EA, also demonstrate significant immunomodulatory activity.
Research has shown that prostamides can significantly modulate immune cell responses. For instance, PGE2-EA, a downstream product of PGH2-EA, has been shown to be a potent suppressor of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) in human monocytic cell lines and isolated monocytes. This action is believed to be mediated through cyclic AMP (cAMP) pathways, likely involving the EP2 and EP4 receptors, which are also targets for the parent prostaglandin, PGE2.
Studies using RAW 264.7 macrophage-like cells confirmed the cellular production of prostamides from anandamide (B1667382). nih.gov This indicates that in inflammatory settings where COX-2 is upregulated, the local conversion of anandamide to PGH2-EA and subsequently to other prostamides can occur, influencing the inflammatory milieu. While PGE2 itself can have complex, dual roles in inflammation, its ethanolamide counterpart, PGE2-EA, appears to exhibit more direct anti-inflammatory properties by downregulating key pro-inflammatory cytokines. nih.gov Similarly, PGD2, another key inflammatory mediator, has an ethanolamide derivative (PGD2-EA) that has been studied for its effects on immune and other cell types. nih.govnih.gov
Table 1: Effects of PGH2-EA Derivatives on Immune Cells In Vitro
| Compound | Cell Type | Model System | Observed Effect | Potential Mechanism |
|---|---|---|---|---|
| PGE2-EA | Human Monocytes | Primary Cell Culture | Potent suppression of TNF-α | cAMP-dependent, likely via EP2/EP4 receptors |
| PGE2-EA | RAW 264.7 Cells | Murine Macrophage Cell Line | Endogenous production confirmed | COX-2 mediated conversion of anandamide |
| PGD2-EA | Immune Cells | In Vitro Models | Modulation of Type 2 inflammation | Interaction with PGD2 receptors (DP1/DP2) |
Research on Vascular Biology in Isolated Vessels and Cell Cultures
The parent compound, PGH2, is a potent but unstable intermediate that regulates vascular tone, acting as a vasoconstrictor and a precursor to other vasoactive prostanoids like prostacyclin (a vasodilator) and thromboxane (B8750289) A2 (a vasoconstrictor). wikipedia.orgnih.govresearchgate.net While direct research on PGH2-EA in vascular models is limited, studies on related prostaglandins and prostamides provide insights into its potential activities.
In isolated perfused rabbit mesenteric blood vessels, exogenous PGH2 was found to be partially degraded to PGE2. researchgate.net In cultured bovine aortic endothelial and smooth muscle cells, PGH2 is metabolized into prostacyclin and thromboxane A2. These studies highlight the enzymatic machinery present in vascular tissues capable of converting PGH2. Given that PGH2-EA is a substrate for the same synthases, it is plausible that it could be converted to vasoactive prostamides within the vascular wall.
Studies on PGE2 have shown it can induce either vasodilation or vasoconstriction depending on the specific vascular bed and the receptor subtypes expressed. nih.govnih.gov For example, PGE2 causes constriction when applied directly to isolated cortical arterioles but can induce upstream arteriolar dilation when applied to capillaries. nih.gov The pharmacology of prostamides often differs from their prostaglandin counterparts; they have been shown to interact with a unique set of receptors distinct from the classical prostanoid receptors. nih.govnih.gov This suggests that PGH2-EA and its derivatives may have unique effects on vascular tone that are not simply mimics of the classical prostaglandin pathway.
Investigation in Other Organ Systems (e.g., Kidney, Gastrointestinal Tract) in In Vitro or Animal Models
Prostaglandins play crucial roles in the physiology and pathophysiology of various organ systems, including the kidney and gastrointestinal (GI) tract. nih.govnih.gov
Kidney: In the kidney, prostaglandins are involved in regulating renal blood flow, renin release, and water and sodium excretion. nih.gov Models of renal inflammation, such as the ureteral obstructed hydronephrotic kidney in rabbits, show a dramatic increase in COX activity and prostaglandin production. jci.orgbohrium.com Studies on mouse models of nephritis have demonstrated that PGE2 can promote the resolution of glomerular inflammation and has regenerative and cytoprotective effects on glomerular cells, mediated in part through the EP4 receptor. nih.govmdpi.com While direct studies on PGH2-EA in renal models are scarce, the presence of COX-2 and prostaglandin synthases in the kidney suggests a potential for local production and action of prostamides, particularly in inflammatory conditions. nih.gov
Gastrointestinal Tract: Prostaglandins, particularly of the E-series, are critical for maintaining GI mucosal integrity and regulating motility. nih.govresearchgate.net PGE2 analogues are known to inhibit gastric acid secretion and provide cytoprotection. researchgate.net The presence of four PGE2 receptor subtypes in intestinal muscle and the enteric plexus highlights their importance in gut motor function. nih.gov Given that prostamides are formed in inflammatory environments where COX-2 is active, they may play a role in modulating GI inflammation and function, although this area requires further investigation.
Role in Cell Proliferation, Differentiation, and Apoptosis in Disease Models (e.g., Cancer Cell Lines)
The conversion of anandamide to prostaglandin ethanolamides via the COX-2 pathway has significant implications for cell fate, particularly in cancer biology.
Research has demonstrated that PGD2-EA, a downstream metabolite of PGH2-EA, is a potent inducer of apoptosis in both melanoma and non-melanoma skin cancer cells. nih.gov The mechanism involves the dehydration of PGD2-EA into J-series prostamides (e.g., 15dPGJ2-EA), which then inhibit the antioxidant activity of glutathione and thioredoxin. This leads to increased oxidative and endoplasmic reticulum stress, ultimately triggering apoptosis. nih.gov This pro-apoptotic effect was found to be independent of traditional prostaglandin or PPARγ receptors, suggesting a unique mechanism of action for these lipid ethanolamides.
In contrast, the parent prostaglandins often have pro-proliferative and anti-apoptotic effects in cancer. nih.govmdpi.com PGE2, for instance, is known to promote the proliferation and invasion of various cancer cells and inhibit apoptosis, often acting through its EP receptors to activate pro-survival signaling pathways. nih.govfrontiersin.orgfrontiersin.org For example, PGE2 can inhibit resveratrol-induced apoptosis in colon cancer cell lines. researchgate.net
Another derivative, PGF2α-ethanolamide, has been shown to augment the proliferation of preadipocytes, suggesting a role in cell growth and differentiation in non-cancerous models. researchgate.net This highlights the diverse and context-dependent effects of different PGH2-EA-derived prostamides on cellular proliferation and survival.
Table 2: Effects of PGH2-EA Derivatives on Cell Fate in Disease Models
| Compound | Cell Type | Model System | Observed Effect |
|---|---|---|---|
| PGD2-EA | Melanoma & Non-Melanoma Skin Cancer Cells | Cancer Cell Lines | Induces apoptosis |
| 15dPGJ2-EA (from PGD2-EA) | Skin Cancer Cells | Cancer Cell Lines | Mediates apoptosis via oxidative stress |
| PGF2α-EA | Preadipocytes | Progenitor Cell Line | Augments proliferation |
| PGE2 (for comparison) | Colon, Breast, Prostate Cancer Cells | Cancer Cell Lines | Promotes proliferation, inhibits apoptosis |
Methodologies for Prostaglandin H2 1 Ethanolamide Research
Advanced Analytical Techniques for Quantification and Identification
The detection and quantification of prostaglandin (B15479496) H2 1-ethanolamide and related compounds in biological samples present a significant analytical challenge due to their low endogenous concentrations and structural similarity to other eicosanoids. To address this, researchers have developed and validated highly sensitive and specific methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of prostaglandins (B1171923) and their derivatives, including prostaglandin ethanolamides. nih.govnih.govresearchgate.net This technique offers high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization. nih.govresearchgate.net UHPLC-MS/MS, an advancement of LC-MS/MS, utilizes smaller particle-sized columns to achieve higher resolution, speed, and sensitivity. nih.govresearchgate.net
A key advantage of these methods is their ability to differentiate between isomeric compounds, such as PGE2 and PGD2, which often have similar fragmentation patterns in the mass spectrometer. nih.gov Complete chromatographic separation is therefore essential for accurate quantification. nih.gov For instance, a method using a phenyl-hexyl stationary phase achieved excellent separation of these isomers. nih.gov
Sample preparation for LC-MS/MS analysis typically involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the biological matrix. researchgate.netnih.gov The use of deuterated internal standards, such as d4-PGE2 and d4-PGD2, is critical to control for analyte loss and degradation during sample processing and analysis. nih.gov
Recent developments have focused on creating single-run UHPLC-MS/MS methods capable of quantifying a broad range of bioactive lipids, including prostaglandins, prostaglandin-glycerol esters, and prostaglandin-ethanolamides, along with their precursors like arachidonic acid, 2-arachidonoylglycerol (B1664049) (2-AG), and N-arachidonoylethanolamine (anandamide). nih.gov These methods have demonstrated impressive sensitivity, reaching the femtomole range, which is vital for understanding the complex interplay of these lipid mediators in inflammatory processes. nih.gov
Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for Prostaglandin Analysis nih.gov
| Parameter | Value |
| Limit of Detection (LOD) | 20 pg/mL |
| Limit of Quantitation (LOQ) | 100 pg/mL |
| Intra-day Precision (% CV) | 0.57 - 4.52% |
| Inter-day Precision (% CV) | 1.26 - 2.43% |
| Intra-day Accuracy | 97.2 - 100.8% |
| Inter-day Accuracy | 99.4 - 100.4% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of oxylipins, including prostaglandins. mdpi.com While LC-MS/MS has gained popularity due to its simpler sample preparation, GC-MS remains a valuable tool, particularly for its high resolving power and the extensive spectral libraries available for compound identification. nih.govmdpi.com
However, a significant drawback of GC-MS for prostaglandin analysis is the requirement for chemical derivatization to increase the volatility and thermal stability of the analytes. mdpi.com This additional step can introduce variability and increase sample preparation time. Despite this, GC-MS has been successfully employed for the simultaneous quantification of various prostaglandins in cell culture media and plasma. mdpi.com In some cases, GC-MS/MS methods have reported lower limits of quantitation compared to their LC-MS/MS counterparts. mdpi.com
HPLC-Radiometric Detection (HPLC-RAD)
High-performance liquid chromatography with radiometric detection (HPLC-RAD) is a highly sensitive technique used to trace the metabolism of radiolabeled compounds. In the context of prostaglandin H2 1-ethanolamide research, this method has been instrumental in studying the enzymatic conversion of radiolabeled precursors.
For example, research on the metabolism of anandamide (B1667382) by cyclooxygenase enzymes utilized reverse-phase HPLC analysis of products derived from 1-14C-labeled anandamide. nih.govresearchgate.net This allowed researchers to demonstrate that COX-2, but not COX-1, effectively oxygenates anandamide, leading to the formation of prostaglandin E2 ethanolamide. nih.govresearchgate.net The use of radiolabeled substrates provides a direct way to follow the metabolic fate of a specific molecule within a complex biological system.
Development and Application of Immunoassays for Research Use (e.g., ELISA)
Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective method for the quantification of specific molecules, including prostaglandins, in biological fluids. elkbiotech.comantibodies-online.comabbexa.com These assays are based on the principle of competitive inhibition. elkbiotech.comabbexa.com In a typical setup, the microtiter plate is pre-coated with the target analyte (e.g., PGH2). elkbiotech.com When samples or standards are added along with a biotin-conjugated antibody specific to the analyte, a competition for antibody binding sites occurs between the analyte in the sample and the coated analyte. elkbiotech.comabbexa.com The amount of bound antibody is then detected using an enzyme-conjugated secondary reagent and a colorimetric substrate. elkbiotech.com The resulting color intensity is inversely proportional to the concentration of the analyte in the sample. abbexa.com
Commercially available ELISA kits exist for the detection of PGH2 and other prostaglandins. elkbiotech.comantibodies-online.comabbexa.comcaymanchem.com These kits are designed for use with various sample types, including serum, plasma, and other biological fluids. antibodies-online.comabbexa.com While generally less specific and sensitive than mass spectrometry-based methods, ELISAs are valuable for screening large numbers of samples and for studies where the relative changes in prostaglandin levels are of primary interest. caymanchem.comnih.gov It is important to note that the cross-reactivity of the antibodies used in these kits with other related prostaglandins should be considered when interpreting the results. caymanchem.com For instance, some screening ELISAs are designed to have broad cross-reactivity to measure total prostaglandin levels. caymanchem.com
Table 2: Typical Characteristics of a Prostaglandin H2 ELISA Kit elkbiotech.comabbexa.com
| Feature | Description |
| Assay Principle | Competitive Inhibition Enzyme Immunoassay |
| Sample Types | Serum, plasma, other biological fluids |
| Detection Method | Colorimetric, 450 nm |
| Assay Time | ~1.5 - 3.5 hours |
| Key Reagents | Pre-coated microplate, biotin-conjugated antibody, HRP-conjugated avidin, TMB substrate, stop solution |
Synthetic Chemistry Approaches for Research Compounds
The chemical synthesis of this compound and its analogues is essential for providing authentic standards for analytical studies, for investigating structure-activity relationships, and for exploring their pharmacological properties.
Total Synthesis and Stereoselective Approaches to this compound
The total synthesis of prostaglandins is a complex undertaking due to the presence of a cyclopentane (B165970) core with two stereochemically defined side chains. nih.govyoutube.com Over the years, numerous synthetic strategies have been developed by prominent chemists like E.J. Corey, R.B. Woodward, and others, laying the foundation for the synthesis of a wide variety of prostaglandin analogues. youtube.com
Key strategies in prostaglandin synthesis often involve the construction of the five-membered ring through methods such as enyne cycloisomerization or radical cyclization. nih.govyoutube.com The introduction of the correct stereochemistry at the various chiral centers is a critical challenge. This is often achieved through asymmetric hydrogenation, the use of chiral starting materials, or enzymatic resolutions. nih.govyoutube.com
A common approach involves the synthesis of a versatile intermediate, such as the Corey lactone, which can then be elaborated to a range of different prostaglandins. youtube.com The synthesis of this compound would likely follow a convergent strategy, where the prostanoid core is synthesized first, followed by the attachment of the ethanolamide side chain. This final step would typically involve the coupling of the carboxylic acid of the prostaglandin with ethanolamine.
While the specific total synthesis of this compound is not extensively detailed in readily available literature, the principles and methodologies established for the synthesis of other prostaglandins, particularly prostaglandin H2, are directly applicable. nih.govyoutube.comyoutube.com The synthesis of isotopically labeled versions of related compounds, such as deuterated arachidonic acids, has been crucial for probing enzymatic reaction mechanisms, and similar approaches could be applied to study the biosynthesis and metabolism of this compound. researchgate.net
Synthesis of Deuterated and Radiolabeled Analogues for Tracer Studies and Internal Standards
The investigation of the biological roles and metabolic pathways of this compound (PGH2-EA) necessitates the use of tracer studies and quantitative analysis, for which deuterated and radiolabeled analogues are indispensable tools. These modified versions of the parent compound allow for its detection and quantification in complex biological matrices.
Deuterated Analogues: The synthesis of deuterated PGH2-EA typically involves the incorporation of deuterium (B1214612) atoms at chemically stable positions within the molecule. This is often achieved by using deuterated precursors in the synthetic pathway. For instance, deuterated arachidonic acid can be used as a starting material for the enzymatic synthesis of deuterated PGH2, which is then converted to its ethanolamide derivative. These deuterated standards are crucial for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS), where they serve as internal standards to correct for variations in sample preparation and instrument response.
Radiolabeled Analogues: For tracer studies aimed at elucidating metabolic fates and distribution, radiolabeled analogues of PGH2-EA are employed. A common approach is the introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. The synthesis of ¹⁴C-labeled PGH2-EA can be accomplished by utilizing [1-¹⁴C]arachidonic acid as a precursor in a COX-2-mediated reaction. researchgate.net The resulting radiolabeled product can then be tracked through various biological systems, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. For example, studies have utilized ¹⁴C-labeled anandamide to trace the formation of prostaglandin ethanolamides. researchgate.net
The instability of PGH2 presents a significant challenge in the synthesis and handling of its analogues. wikipedia.org Its short half-life requires that synthetic and analytical procedures are performed rapidly and at low temperatures to minimize degradation. wikipedia.org
In Vitro Cell-Based Assay Systems and Functional Readouts
In vitro cell-based assays are fundamental for investigating the cellular and molecular effects of this compound (PGH2-EA) and its derivatives. These systems allow for controlled experiments to determine receptor binding, downstream signaling pathways, and functional cellular responses.
A variety of cell lines are utilized in this research, depending on the specific biological question. For instance, human monocytic cell lines like THP-1 are used to study the immunomodulatory effects of prostaglandin ethanolamides. nih.gov In these cells, the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in response to stimuli like lipopolysaccharide (LPS) can be measured. nih.gov The ability of PGH2-EA derivatives, like PGE2-EA, to suppress this cytokine production provides a key functional readout of their anti-inflammatory potential. nih.gov
Functional readouts in these assays are diverse and tailored to the expected biological activity. Common readouts include:
Measurement of Second Messengers: Changes in intracellular second messenger levels, such as cyclic AMP (cAMP), are often measured to determine which signaling pathways are activated by receptor binding. nih.gov
Cytokine Production: Enzyme-linked immunosorbent assays (ELISAs) are frequently used to quantify the production of cytokines and other signaling molecules by cells in response to treatment with PGH2-EA or its analogues. nih.gov
Cell Proliferation and Viability: Assays that measure cell proliferation, such as those based on the incorporation of labeled nucleotides, or cell viability, can reveal the effects of these compounds on cell growth and survival. Studies have investigated the impact of prostaglandins on the growth of erythroid progenitor cells. nih.gov
Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity of PGH2-EA and its analogues for specific receptors. nih.gov
Calcium Signaling: For receptors coupled to calcium mobilization, fluorescent calcium indicators can be used to measure changes in intracellular calcium concentration upon ligand binding. nih.gov
These in vitro systems have been instrumental in demonstrating that prostaglandin ethanolamides can be synthesized by cells and can modulate cellular functions. researchgate.netnih.gov For example, it has been shown that cells can endogenously produce PGE2-EA and that this compound can suppress TNF-α production through a cAMP-dependent mechanism, likely involving the EP2 receptor. nih.gov
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo organ and tissue perfusion models serve as a critical bridge between in vitro cell-based assays and in vivo studies. These models allow for the investigation of the effects of this compound (PGH2-EA) in the context of a whole, intact organ, while maintaining control over experimental conditions. frontiersin.orgnih.gov This methodology involves isolating an organ and maintaining its viability by perfusing it with a nutrient- and oxygen-rich solution. frontiersin.orgtno.nl
This technique offers several advantages for studying PGH2-EA:
Preservation of Tissue Architecture: Unlike cell cultures, ex vivo models preserve the complex three-dimensional structure and cellular heterogeneity of the organ, providing a more physiologically relevant environment. youtube.com
Pharmacokinetic and Metabolic Studies: These systems are valuable for studying the absorption, distribution, metabolism, and excretion (ADME) of PGH2-EA and its analogues within a specific organ. nih.govtno.nl For example, the metabolism of prostaglandin ethanolamides has been investigated in this manner. nih.gov
Functional Responses: The functional response of the organ to PGH2-EA can be directly assessed. For instance, in a perfused spleen, the release of prostaglandins can be measured. dntb.gov.ua
Reduced Use of Live Animals: Ex vivo models can reduce the number of animals required for research by allowing for multiple experiments on a single isolated organ. nih.gov
Various organs can be used in these perfusion systems, including the liver, kidney, and intestine, often using porcine models due to their similarity to human organs. tno.nlnih.gov The perfusion solutions are typically categorized as extracellular (high-sodium) or intracellular (low-sodium) and are chosen based on the specific organ and experimental conditions. frontiersin.org
Future Research Directions and Unanswered Questions Regarding Prostaglandin H2 1 Ethanolamide
Definitive Identification and Cloning of Putative Prostaglandin (B15479496) H2 1-Ethanolamide Receptors
A primary obstacle in understanding the specific functions of PGH2-EA is the lack of a definitively identified and cloned receptor. While research on other prostamides, such as PGF2α-EA, has led to the proposal of specific "prostamide receptors" that are distinct from the classical prostanoid receptors, no such receptor has been conclusively identified for PGH2-EA. nih.govwikipedia.org The anti-glaucoma drug bimatoprost (B1667075), a PGF2α-EA analogue, is thought to act through a prostamide receptor, the search for which is ongoing. wikipedia.orgwikipedia.org
Some evidence suggests that prostaglandin ethanolamides may interact with existing prostanoid receptors. For instance, PGE2-ethanolamide has been shown to suppress tumor necrosis factor-α production through a mechanism likely involving the EP2 receptor. nih.gov However, other studies indicate that prostamides like PGD2-EA are inactive at recombinant prostanoid receptors. caymanchem.com It is conceivable that PGH2-EA may act on a unique, as-yet-unidentified receptor, or it may exhibit promiscuous activity at one or more of the known prostanoid or other G protein-coupled receptors. Future research must focus on ligand binding studies with radiolabeled PGH2-EA against a wide array of receptor panels and subsequent efforts to clone any identified high-affinity receptors.
Table 1: Putative Receptors and Future Research Directions
| Research Area | Key Unanswered Questions | Proposed Future Actions |
| Receptor Identification | Does PGH2-EA have a specific receptor? Does it interact with known prostanoid or other receptors? | Radioligand binding assays, receptor cloning, and expression studies. |
| Receptor Characterization | What is the structure and signaling mechanism of the putative PGH2-EA receptor? | Heterologous expression and signaling pathway analysis (e.g., cAMP, Ca2+ mobilization). |
| Antagonist Development | Can selective antagonists for the PGH2-EA receptor be developed? | High-throughput screening of small molecule libraries. |
Comprehensive Elucidation of All Biosynthetic and Metabolic Pathways and Enzymes
The primary biosynthetic pathway for PGH2-EA involves the oxygenation of anandamide (B1667382) by cyclooxygenase-2 (COX-2). nih.govresearchgate.net COX-1 is notably less efficient at metabolizing anandamide. bbiosci.com PGH2-EA then serves as the immediate precursor for a range of other prostaglandin ethanolamides through the action of specific prostaglandin synthases. nih.gov
However, a comprehensive understanding of the kinetics and efficiencies of these enzymatic conversions is still lacking. It is not fully known how the conversion of PGH2-EA to downstream metabolites is regulated under different physiological and pathological conditions. Furthermore, alternative biosynthetic or metabolic pathways for PGH2-EA may exist and have yet to be explored.
Table 2: Biosynthesis and Metabolism of Prostaglandin H2 1-Ethanolamide
| Step | Enzyme | Substrate | Product | Reference |
| Biosynthesis | Cyclooxygenase-2 (COX-2) | Anandamide | This compound (PGH2-EA) | bbiosci.comnih.gov |
| Metabolism | Prostaglandin E Synthase | PGH2-EA | Prostaglandin E2 ethanolamide (PGE2-EA) | nih.gov |
| Prostaglandin D Synthase | PGH2-EA | Prostaglandin D2 ethanolamide (PGD2-EA) | nih.gov | |
| Prostaglandin F Synthase | PGH2-EA | Prostaglandin F2α ethanolamide (PGF2α-EA) | nih.gov | |
| Prostacyclin Synthase | PGH2-EA | Prostacyclin ethanolamide (PGI2-EA) | nih.gov | |
| Thromboxane (B8750289) Synthase | PGH2-EA | Thromboxane A2 ethanolamide (TXA2-EA) (poor substrate) | bbiosci.com |
Detailed Characterization of Downstream Signaling Networks and Molecular Targets
The downstream signaling pathways activated by PGH2-EA are largely unknown. Research on other prostaglandin ethanolamides provides some clues. For example, PGE2-EA has been shown to act via cyclic AMP (cAMP) pathways. nih.gov PGF2α-EA has been implicated in the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Given that PGH2 itself can activate thromboxane receptors and influence cAMP levels, it is plausible that PGH2-EA could engage similar or distinct signaling cascades. ontosight.aicaymanchem.com A detailed investigation is required to identify the specific G-proteins, second messengers, and protein kinases that are modulated by PGH2-EA in various cell types.
Exploration of Roles in Other Underexplored Physiological and Pathophysiological Contexts in Research Models
The physiological and pathophysiological roles of PGH2-EA are largely speculative and extrapolated from the known functions of its downstream metabolites and its precursor, anandamide. Prostaglandin ethanolamides have been implicated in a range of processes including inflammation, pain, regulation of intraocular pressure, and cell proliferation. nih.govnih.govnih.gov For instance, PGF2α-EA inhibits the differentiation of preadipocytes. nih.gov Given that PGH2 itself is a key player in inflammation and hemostasis, PGH2-EA could have unique roles in these and other processes such as cardiovascular function, neuroinflammation, and cancer biology. ontosight.ai Future studies using animal models and specific research tools are needed to explore these potential roles.
Development of Novel and More Specific Research Tools and Chemical Probes
A significant limitation in the study of PGH2-EA is the lack of specific research tools. The development of stable analogs, selective inhibitors of its biosynthesis and metabolism, and specific antibodies are crucial for advancing our understanding. While probes and antagonists have been developed for other prostamides like PGE2-EA and PGF2α-EA, similar tools are needed for PGH2-EA. nih.govnih.govnih.gov The synthesis of photoaffinity labels or other chemical probes based on the PGH2-EA structure could aid in the identification of its binding partners and receptors.
Application of Advanced Lipidomics and Systems Biology Approaches to Understand its Biological Context
Advanced lipidomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity and specificity required to detect and quantify transient lipid mediators like PGH2-EA in complex biological samples. nih.govfrontiersin.org Applying these methods to various tissues and biofluids under different physiological and pathological conditions will be essential to understand the dynamics of PGH2-EA production and its correlation with biological outcomes. Integrating lipidomics data with other 'omics' data (genomics, transcriptomics, proteomics) through a systems biology approach will provide a more holistic view of the biological context in which PGH2-EA functions.
Q & A
Q. What is the enzymatic pathway for prostaglandin H2 1-ethanolamide biosynthesis from anandamide?
this compound (prostamide H2) is synthesized in two enzymatic steps. First, cyclooxygenase-2 (COX-2) oxidizes anandamide (arachidonoyl ethanolamide) to form an endoperoxide intermediate, prostamide H2. This intermediate is then reduced by prostaglandin F synthase (PGF synthase) to produce prostamide F2α. The identification of prostamide H2 as a transient metabolite was confirmed using HPLC-tandem mass spectrometry, with isotopic labeling and enzymatic assays validating the pathway .
Q. What experimental methods are used to confirm the structural identity of prostamide H2?
Structural characterization relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For instance, the cyclic endoperoxide structure of prostamide H2 was confirmed via HPLC-MS/MS fragmentation patterns and comparison with synthetic standards. Deuterated analogs (e.g., d4-labeled compounds) are often used as internal standards to enhance detection specificity in complex biological matrices .
Q. How does prostamide H2 1-ethanolamide differ functionally from prostaglandin H2 (PGH2)?
Unlike PGH2, which is derived from arachidonic acid, prostamide H2 originates from anandamide, introducing an ethanolamide moiety. This structural difference alters substrate specificity for downstream synthases. For example, prostamide H2 is preferentially reduced by PGF synthase to yield prostamide F2α, whereas PGH2 is metabolized into multiple prostanoids (e.g., PGE2, TXA2) depending on tissue-specific enzyme expression .
Advanced Research Questions
Q. What experimental challenges arise in detecting prostamide H2 in vivo, and how are they addressed?
Prostamide H2 is highly unstable due to its endoperoxide structure, complicating in vivo detection. Researchers use rapid quenching techniques (e.g., liquid nitrogen snap-freezing) to preserve metabolites. Solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity, while stable isotope dilution (e.g., d4-prostamide H2) corrects for matrix effects and degradation during analysis .
Q. How do contradictory findings about prostamide pharmacology inform receptor interaction studies?
Prostamides exhibit unique pharmacological profiles distinct from classical prostaglandins. For example, prostamide F2α does not bind prostaglandin FP receptors but mimics bimatoprost’s ocular hypotensive effects via uncharacterized pathways. To resolve contradictions, studies employ receptor knockout models, competitive binding assays, and functional genomics to identify orphan receptors or novel signaling mechanisms .
Q. What analytical strategies differentiate prostamide H2 from isomeric or co-eluting metabolites?
Chromatographic resolution using reverse-phase HPLC with C18 columns and gradient elution separates prostamide H2 from structurally similar compounds (e.g., prostaglandin G2). MS/MS fragmentation patterns (e.g., m/z transitions specific to the ethanolamide group) and collision-induced dissociation (CID) further distinguish isomers. Method validation includes spike-recovery experiments in biological fluids (e.g., aqueous humor) .
Q. How does COX-2 selectivity for anandamide versus arachidonic acid impact prostamide biosynthesis?
COX-2 exhibits a 10–20-fold higher catalytic efficiency for arachidonic acid than anandamide under physiological conditions. However, elevated anandamide levels (e.g., in neuroinflammatory states) shift substrate preference. Kinetic assays (e.g., Michaelis-Menten parameters) and siRNA-mediated COX-2 knockdown in cell models clarify competitive substrate dynamics .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in receptor binding studies require orthogonal validation (e.g., radioligand displacement assays vs. calcium flux assays) .
- Experimental Design : Include negative controls (e.g., COX-2 inhibitors like celecoxib) to confirm enzymatic specificity in biosynthesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
